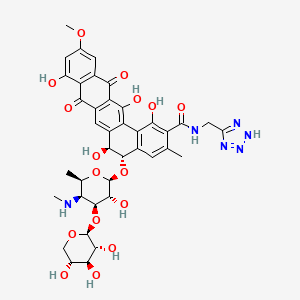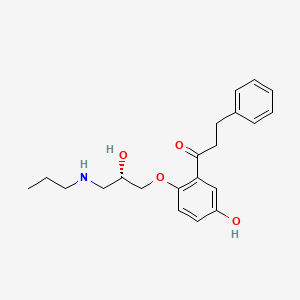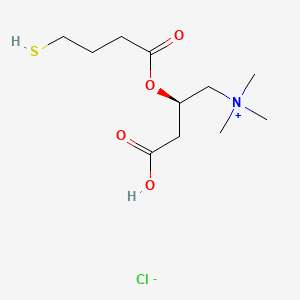
(R)-3-Carboxy-2-(4-mercapto-1-oxobutoxy)-N,N,N-trimethyl-1-propanaminium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-3-Carboxy-2-(4-mercapto-1-oxobutoxy)-N,N,N-trimethyl-1-propanaminium chloride is a complex organic compound that features a carboxylic acid group, a mercapto group, and a quaternary ammonium group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Carboxy-2-(4-mercapto-1-oxobutoxy)-N,N,N-trimethyl-1-propanaminium chloride typically involves multiple steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ®-3-carboxy-2-propanol and 4-mercapto-1-oxobutanoic acid.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out under controlled temperature and pH conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of ®-3-Carboxy-2-(4-mercapto-1-oxobutoxy)-N,N,N-trimethyl-1-propanaminium chloride may involve:
Large-scale reactors: To handle the bulk quantities of reactants.
Catalysts: To enhance the reaction rates and selectivity.
Purification Techniques: Such as crystallization or chromatography to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
®-3-Carboxy-2-(4-mercapto-1-oxobutoxy)-N,N,N-trimethyl-1-propanaminium chloride can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides.
Reduction: The ester linkage can be reduced to form alcohols.
Substitution: The quaternary ammonium group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Nucleophiles: Such as halides or amines for substitution reactions.
Major Products
Disulfides: Formed from the oxidation of the mercapto group.
Alcohols: Formed from the reduction of the ester linkage.
Substituted Ammonium Compounds: Formed from nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound can be used as a catalyst in various organic reactions due to its unique functional groups.
Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its structural features.
Bioconjugation: It can be used to modify biomolecules for research purposes.
Medicine
Drug Development: The compound may have potential as a lead compound in the development of new pharmaceuticals.
Diagnostics: It can be used in diagnostic assays due to its specific binding properties.
Industry
Material Science: The compound can be used in the development of new materials with specific properties.
Agriculture: It may have applications as a pesticide or herbicide.
Mecanismo De Acción
The mechanism of action of ®-3-Carboxy-2-(4-mercapto-1-oxobutoxy)-N,N,N-trimethyl-1-propanaminium chloride involves:
Molecular Targets: The compound may interact with specific proteins or enzymes, altering their activity.
Pathways: It may affect various biochemical pathways, leading to changes in cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
®-3-Carboxy-2-(4-hydroxy-1-oxobutoxy)-N,N,N-trimethyl-1-propanaminium chloride: Similar structure but with a hydroxyl group instead of a mercapto group.
®-3-Carboxy-2-(4-amino-1-oxobutoxy)-N,N,N-trimethyl-1-propanaminium chloride: Similar structure but with an amino group instead of a mercapto group.
Uniqueness
Functional Groups:
Reactivity: The compound’s unique combination of functional groups allows it to participate in a wide range of chemical reactions.
Propiedades
Número CAS |
83544-81-4 |
|---|---|
Fórmula molecular |
C11H22ClNO4S |
Peso molecular |
299.82 g/mol |
Nombre IUPAC |
[(2R)-3-carboxy-2-(4-sulfanylbutanoyloxy)propyl]-trimethylazanium;chloride |
InChI |
InChI=1S/C11H21NO4S.ClH/c1-12(2,3)8-9(7-10(13)14)16-11(15)5-4-6-17;/h9H,4-8H2,1-3H3,(H-,13,14,17);1H/t9-;/m1./s1 |
Clave InChI |
TXCBONHJNUFXER-SBSPUUFOSA-N |
SMILES isomérico |
C[N+](C)(C)C[C@@H](CC(=O)O)OC(=O)CCCS.[Cl-] |
SMILES canónico |
C[N+](C)(C)CC(CC(=O)O)OC(=O)CCCS.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


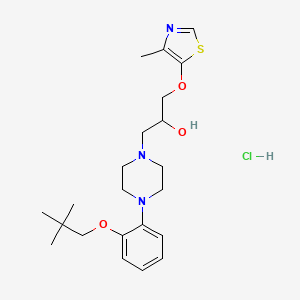

![10,11,14,15-tetrachloro-7,18-dimethyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B12763521.png)


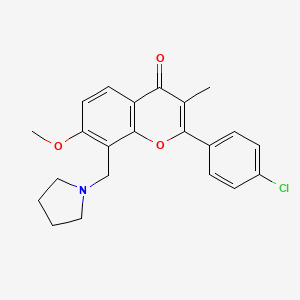
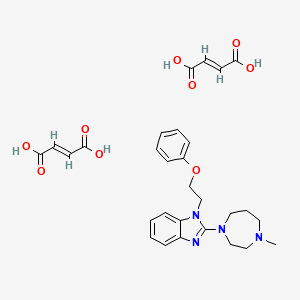

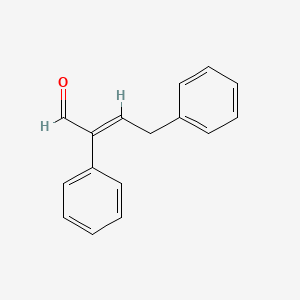
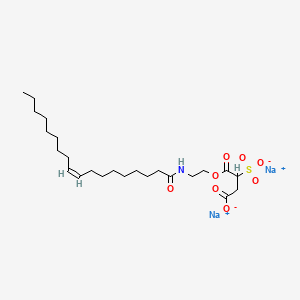
![3-(1H-imidazol-5-yl)propyl N-[(2S)-3,3-dimethylbutan-2-yl]carbamate](/img/structure/B12763583.png)

